

Application Notes and Protocols for iHAC Vector Transfection

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction to iHAC Vector Technology

Inducible Human Artificial Chromosomes (**iHAC**s) represent a cutting-edge vector technology for gene delivery and expression. Unlike viral vectors or smaller plasmids, **iHAC**s are megabase-sized vectors that are maintained episomally within the nucleus of mammalian cells. This key feature allows for the stable, long-term expression of large or multiple transgenes without the risk of insertional mutagenesis associated with integrating vectors.[1] The "inducible" component of **iHAC**s allows for controlled expression of the transgene, providing a powerful tool for functional genomics, drug discovery, and potentially, gene therapy.

The transfer of these large and complex vectors into recipient cells presents a significant technical challenge. The two primary methodologies for **iHAC** delivery are Microcell-Mediated Chromosome Transfer (MMCT) and Isolated Metaphase Chromosome Transfection (iMCT). MMCT is the most established method for transferring entire chromosomes, including **iHAC**s, from a donor cell to a recipient cell.[1] iMCT, a more direct approach, involves the isolation of the **iHAC**s from donor cells and their subsequent delivery into recipient cells using transfection reagents or electroporation.

This document provides detailed protocols and application notes for the transfection of **iHAC** vectors, with a focus on the iMCT method.



Methods for iHAC Vector Delivery Microcell-Mediated Chromosome Transfer (MMCT)

MMCT is a multi-step process that involves the following key stages:

- Micronucleation of Donor Cells: Donor cells, typically Chinese Hamster Ovary (CHO) or mouse A9 cells carrying the iHAC, are treated with a mitotic inhibitor (e.g., colcemid) to induce the formation of micronuclei. Each micronucleus ideally contains a single chromosome, including the iHAC.
- Enucleation: The micronucleated cells are then treated with cytochalasin B to disrupt the actin cytoskeleton and centrifuged to extrude the micronuclei, which are enclosed in a plasma membrane, forming "microcells."
- Fusion: The isolated microcells are fused with the target recipient cells, usually mediated by polyethylene glycol (PEG) or viral fusogens.
- Selection: Recipient cells that have successfully incorporated the iHAC are selected using a selectable marker present on the iHAC.

Recent advancements in MMCT protocols have led to significant improvements in transfer efficiency, with some modifications reporting a ten-fold increase.[2]

Isolated Metaphase Chromosome Transfection (iMCT)

iMCT offers a more direct method for **iHAC** delivery. This technique involves the isolation of condensed metaphase chromosomes, including the **iHAC**, from donor cells and their subsequent introduction into recipient cells using standard transfection techniques. This method avoids the need for microcell formation and fusion. The general workflow for iMCT is as follows:

- Metaphase Arrest: Donor cells containing the iHAC are treated with a mitotic inhibitor to arrest them in metaphase.
- Chromosome Isolation: The metaphase cells are lysed, and the chromosomes are isolated,
 often using a sucrose gradient centrifugation method.



 Transfection: The isolated chromosomes are then delivered to the recipient cells using either lipid-based transfection reagents or electroporation.

The efficiency of iMCT is generally lower than that of MMCT, typically in the range of 10-4 to 10-5. However, its direct nature and applicability to a wider range of donor cell types make it an attractive alternative.

Quantitative Data on iHAC Transfection

The following tables summarize quantitative data related to **iHAC** and large vector transfection to aid in the selection of an appropriate delivery method.

Parameter	ММСТ	iMCT (Lipofection)	Reference
Transfection Efficiency	1 x 10-4 to 1 x 10-5	1.1 - 8.7 x 10-5	[2]
Vector Size	Megabase-sized chromosomes	Megabase-sized chromosomes	
Donor Cell Requirement	Specific cell lines (e.g., CHO, A9)	Wide range of cell types	[3]
Protocol Complexity	High	Moderate	

Transfection Reagent	Vector Size	Cell Line	Transfection Efficiency (%)	Reference
FuGENE® HD	6.8 kb	Not specified	>90%	[4]
Lipofectamine® 3000	>15 kb	HEK-293	Lower than EndoFectin Max	[5]
EndoFectin™ Max	>15 kb	Saos-2	Several-fold higher than Lipofectamine® 3000	[5]
Polyethylenimine (PEI)	>15 kb	Various	Effective for large DNA	[6]



Experimental Protocols

Protocol 1: Isolation of Metaphase Chromosomes for iMCT

This protocol describes the isolation of intact metaphase chromosomes, including **iHAC**s, from donor cells.

Materials:

- Donor cells containing the iHAC
- Complete cell culture medium
- Colcemid solution (e.g., 10 μg/mL)
- Phosphate-Buffered Saline (PBS), sterile
- Hypotonic buffer (e.g., 75 mM KCl)
- Polyamine buffer (e.g., 15 mM Tris-HCl pH 7.4, 2 mM EDTA, 0.5 mM EGTA, 80 mM KCl, 20 mM NaCl, 0.2 mM spermine, 0.5 mM spermidine)
- Digitonin
- Sucrose solutions (e.g., 25% w/v in polyamine buffer)
- Centrifuge and centrifuge tubes

Procedure:

- Culture donor cells to approximately 70-80% confluency.
- Add colcemid to the culture medium to a final concentration of 0.1 μg/mL and incubate for 12-16 hours to arrest cells in metaphase.
- Harvest the mitotic cells by gentle shaking or trypsinization.
- Wash the cells with PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.



- Resuspend the cell pellet in hypotonic buffer and incubate at room temperature for 10-15 minutes to swell the cells.
- Centrifuge the swollen cells and resuspend the pellet in ice-cold polyamine buffer.
- Add digitonin to a final concentration of 0.1% to lyse the cell membrane and release the chromosomes.
- Layer the chromosome suspension onto a sucrose gradient (e.g., a 25% sucrose cushion) in a centrifuge tube.
- Centrifuge at a moderate speed (e.g., 1,500 x g) for 20 minutes to pellet the chromosomes.
- Carefully remove the supernatant and resuspend the chromosome pellet in a suitable buffer for transfection.

Protocol 2: iHAC Transfection using a Lipid-Based Reagent (e.g., FuGENE® HD)

This protocol provides a general guideline for the transfection of isolated **iHAC**s using a lipid-based reagent. Optimization is crucial for each cell type and **iHAC**.

Materials:

- Isolated iHAC suspension
- · Recipient cells
- · Complete cell culture medium
- Serum-free medium (e.g., Opti-MEM™)
- FuGENE® HD Transfection Reagent
- 6-well culture plates

Procedure:



- Cell Plating: The day before transfection, seed the recipient cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.
- Complex Formation: a. In a sterile microcentrifuge tube, dilute an optimized amount of the isolated **iHAC** suspension in serum-free medium. The exact amount of **iHAC**s needs to be determined empirically. b. In a separate tube, add the FuGENE® HD reagent to serum-free medium. A starting point for the reagent-to-DNA (chromosome) ratio is 3:1 (μL of reagent to μg of DNA equivalent). This ratio should be optimized. c. Add the diluted FuGENE® HD reagent to the diluted **iHAC** suspension and mix gently by pipetting. d. Incubate the mixture at room temperature for 15-30 minutes to allow the formation of transfection complexes.
- Transfection: a. Add the transfection complex dropwise to the cells in the 6-well plate. b. Gently rock the plate to ensure even distribution of the complexes.
- Post-Transfection: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After
 the incubation period, replace the medium with fresh, complete culture medium. c. If the
 iHAC contains a selectable marker, begin selection with the appropriate antibiotic 48-72
 hours post-transfection.

Protocol 3: iHAC Transfection using Electroporation

This protocol provides a general framework for **iHAC** delivery via electroporation. The optimal parameters (voltage, pulse duration, number of pulses, and buffer composition) must be determined experimentally for each cell type.

Materials:

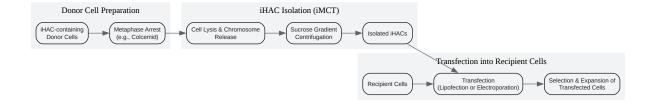
- Isolated iHAC suspension
- Recipient cells
- Electroporation buffer (commercial or in-house prepared)
- Electroporator and compatible cuvettes

Procedure:



- Cell Preparation: a. Harvest recipient cells and wash them with a suitable electroporation buffer. b. Resuspend the cells in the electroporation buffer at a recommended concentration (e.g., 1 x 107 cells/mL).
- Electroporation: a. Add an optimized amount of the isolated iHAC suspension to the cell suspension in the electroporation cuvette. b. Place the cuvette in the electroporator. c. Apply the optimized electrical pulse(s). For large DNA, a combination of a high-voltage pulse followed by a series of low-voltage pulses may be effective.
- Post-Electroporation: a. Immediately after the pulse, transfer the cells from the cuvette to a
 culture dish containing pre-warmed complete culture medium. b. Incubate the cells at 37°C
 in a CO2 incubator. c. Replace the medium after 24 hours. d. Begin selection with the
 appropriate antibiotic 48-72 hours post-electroporation.

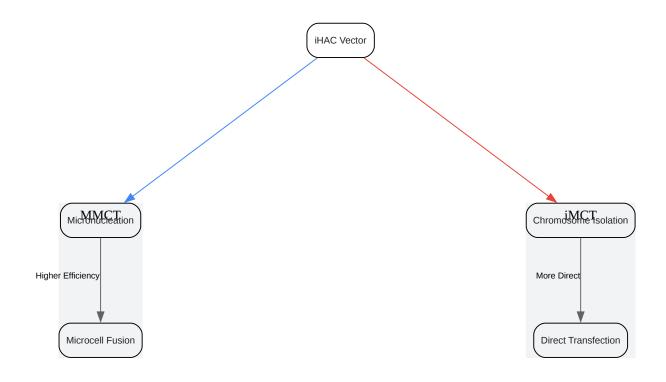
Visualizations



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Caption: Workflow for Isolated Metaphase Chromosome Transfection (iMCT) of **iHAC**s.

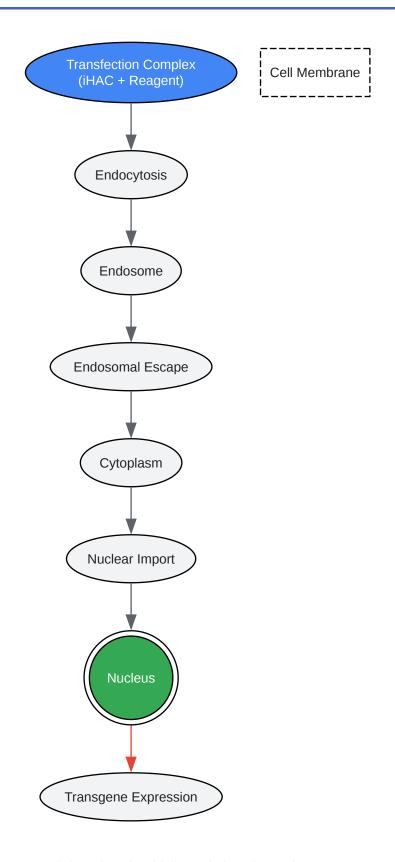




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Caption: Comparison of MMCT and iMCT for iHAC delivery.





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Caption: Cellular uptake pathway of a lipid-based iHAC transfection complex.



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- To cite this document: BenchChem. [Application Notes and Protocols for iHAC Vector Transfection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571072#protocol-for-ihac-vector-transfection]

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